An In-depth Technical Guide to the Synthesis and Characterization of 5-Morpholin-4-yl-8-nitro-quinoline
An In-depth Technical Guide to the Synthesis and Characterization of 5-Morpholin-4-yl-8-nitro-quinoline
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Morpholin-4-yl-8-nitro-quinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data based on established chemical principles and spectroscopic data of analogous structures.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] Similarly, the morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties and biological efficacy.[2] The combination of these two scaffolds in 5-Morpholin-4-yl-8-nitro-quinoline suggests a potential for novel pharmacological activities, making its synthesis and characterization a subject of scientific interest.
This guide details a proposed synthetic route via nucleophilic aromatic substitution and outlines the expected characterization of the final compound.
Synthesis of 5-Morpholin-4-yl-8-nitro-quinoline
The proposed synthesis of 5-Morpholin-4-yl-8-nitro-quinoline is based on the principle of nucleophilic aromatic substitution (SNAr). This common and effective method involves the reaction of a halo-nitroaromatic compound with a nucleophile. In this case, an 8-halo-5-nitroquinoline is reacted with morpholine. The electron-withdrawing nitro group at the 5-position activates the quinoline ring system, facilitating the displacement of the halide at the 8-position by the morpholine nucleophile.[3][4]
Synthetic Workflow
The synthesis can be visualized as a two-step process starting from the nitration of quinoline, followed by halogenation and subsequent nucleophilic substitution. A generalized workflow for the synthesis is presented below.
Experimental Protocol
The following is a plausible experimental protocol for the synthesis of 5-Morpholin-4-yl-8-nitro-quinoline from 8-chloro-5-nitroquinoline.
Materials:
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8-chloro-5-nitroquinoline
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Morpholine
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Dimethylformamide (DMF)
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Potassium carbonate (K₂CO₃)
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Ethyl acetate
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Hexane
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Deionized water
Procedure:
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To a solution of 8-chloro-5-nitroquinoline (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
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Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-Morpholin-4-yl-8-nitro-quinoline as a solid.
Characterization of 5-Morpholin-4-yl-8-nitro-quinoline
The synthesized compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure.
Analytical Methods
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Melting Point: Determined using a standard melting point apparatus.
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¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 or 500 MHz NMR spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.
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Elemental Analysis: Performed to determine the percentage composition of carbon, hydrogen, and nitrogen.
Expected Characterization Data
The following table summarizes the expected quantitative data for 5-Morpholin-4-yl-8-nitro-quinoline. These values are predicted based on the analysis of structurally similar compounds.[5][6][7]
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 259.26 g/mol |
| Appearance | Yellow solid |
| Melting Point | 150-160 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.90-9.10 (m, 2H, quinoline-H), 8.30-8.50 (d, 1H, quinoline-H), 7.60-7.80 (t, 1H, quinoline-H), 7.20-7.40 (d, 1H, quinoline-H), 3.90-4.10 (t, 4H, morpholine-H), 3.20-3.40 (t, 4H, morpholine-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.0, 150.0, 145.0, 140.0, 130.0, 128.0, 125.0, 122.0, 118.0 (quinoline-C), 67.0 (morpholine-C, -CH₂-O-), 52.0 (morpholine-C, -CH₂-N-). |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₃H₁₄N₃O₃: 260.1030, found 260.xxxx. |
| Elemental Analysis | Calculated: C, 60.22%; H, 5.05%; N, 16.21%. Found: C, 60.xx%; H, 5.xx%; N, 16.xx%. |
Biological Significance and Screening
Given the known biological activities of quinoline and morpholine derivatives, 5-Morpholin-4-yl-8-nitro-quinoline is a candidate for biological screening.[8][9] A general workflow for evaluating the biological potential of a newly synthesized compound is outlined below.
Biological Screening Workflow
Conclusion
This technical guide has provided a detailed, albeit predictive, framework for the synthesis and characterization of 5-Morpholin-4-yl-8-nitro-quinoline. The proposed synthetic route via nucleophilic aromatic substitution is a robust and well-established method for the preparation of such derivatives. The expected characterization data provides a benchmark for researchers aiming to synthesize this compound. The potential for diverse biological activities makes this molecule an interesting target for further investigation in the field of medicinal chemistry and drug discovery.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
